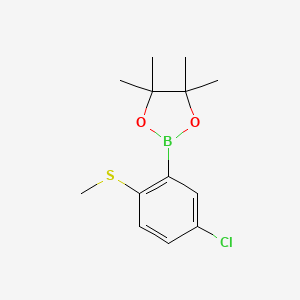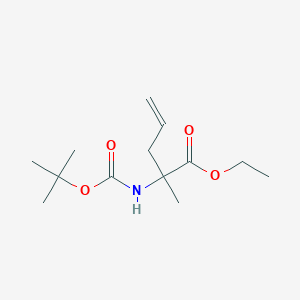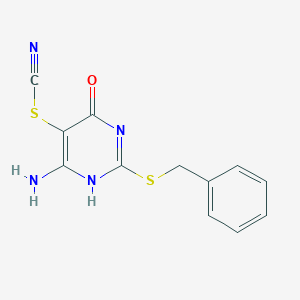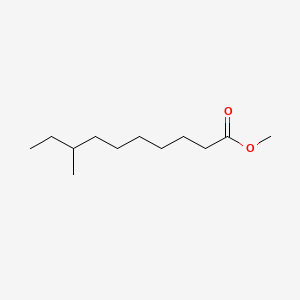
Methyl 8-methyldecanoate
Vue d'ensemble
Description
Methyl 8-methyldecanoate is a useful research compound. Its molecular formula is C12H24O2 and its molecular weight is 200.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 8-methyldecanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 8-methyldecanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of Microsporin B : A study by Swaroop, Tripathy, Jachak, and Reddy (2014) describes the synthesis of both isomers of methyl-(2S,8R)-2-((tert-butoxycarbonyl)amino)-8-hydroxydecanoate and methyl-(2S,8S)-2-((tert-butoxycarbonyl)amino)-8-hydroxydecanoate, which are key fragments of microsporin B. This synthesis involves cross metathesis and enzymatic kinetic resolution (Swaroop, Tripathy, Jachak, & Reddy, 2014).
Degradation of Pesticides : Patil and Gogate (2012) explored the degradation of methyl parathion using hydrodynamic cavitation reactors, with intensification studies using additives like hydrogen peroxide and Fenton’s reagent. This process achieved significant degradation of methyl parathion, a biorefractory pesticide (Patil & Gogate, 2012).
Liquid Crystals Derived from Methyl-branched Fatty Acids : Heppke, Loetzsch, Morr, and Ernst (1997) derived novel ferro- and antiferro-electric liquid crystals from the preen-gland wax of the domestic goose, which included compounds like 2,4,6,8-tetramethyldecanoic acid. These compounds exhibited unique mesomorphic and electro-optical properties (Heppke, Loetzsch, Morr, & Ernst, 1997).
Resolution of Methylalkanoic Acids : Holmberg et al. (1991) demonstrated the resolution of 2-methylalkanoic acids using lipase from Candida cylindracea as a catalyst. The resolution was dependent on the chain length of the acid and alcohol moieties of the ester (Holmberg et al., 1991).
Environmental and Biological Implications
Environmental Impact : Gilbert and Startin (1980) studied the degradation of methyl 9, 10-epoxyoctadecanoate, an epoxide used in the stabilization of poly(vinyl chloride), to understand its environmental impact. They identified its main transformation product and its correlation with heat processing (Gilbert & Startin, 1980).
Photosensitization of Bacteria : Oginsky, Green, Griffith, and Fowlks (1959) investigated the lethal photosensitization of bacteria with 8-methoxypsoralen to long wavelength ultraviolet radiation, revealing insights into the photosensitization effect of psoralens (Oginsky, Green, Griffith, & Fowlks, 1959).
Medical and Health Research
- Myocardial Metabolism : Livni, Elmaleh, Levy, Brownell, and Strauss (1982) investigated beta-methyl[1-11C]heptadecanoic acid as a tracer for myocardial metabolism for use with positron emission tomography, indicating its potential for assessing myocardial metabolism (Livni, Elmaleh, Levy, Brownell, & Strauss, 1982).
Propriétés
IUPAC Name |
methyl 8-methyldecanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2/c1-4-11(2)9-7-5-6-8-10-12(13)14-3/h11H,4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGCINGTWMUZAIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCCCCCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10509478 | |
| Record name | Methyl 8-methyldecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10509478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 8-methyldecanoate | |
CAS RN |
5129-64-6 | |
| Record name | Methyl 8-methyldecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10509478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,4,7-Trichloro-8-methylpyrido[4,3-d]pyrimidine](/img/structure/B8227442.png)
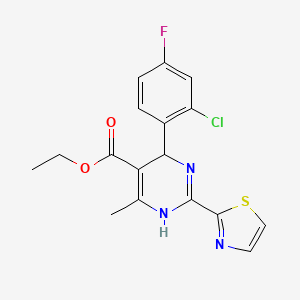
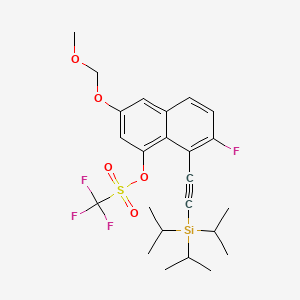
![Tripotassium 2,4,6,8,10,12,13-heptaazatricyclo[7.3.1.0,5,13]trideca-1,3,5,7,9,11-hexaene-3,7,11-tris(olate)](/img/structure/B8227458.png)
![4-Ethenyl-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane](/img/structure/B8227459.png)
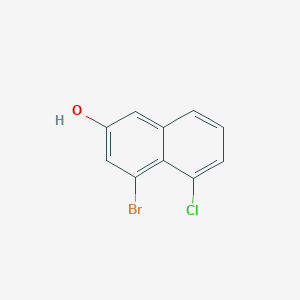
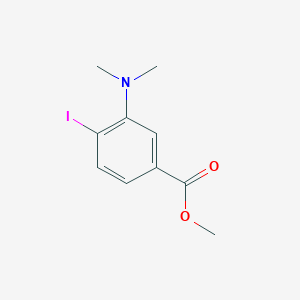

![[4-[3,5-Bis(4-phosphonophenyl)phenyl]phenyl]phosphonic acid](/img/structure/B8227483.png)

